N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Overview
Description
N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the condensation of 2-aminobenzenethiol with cyclopropanecarboxylic acid derivatives. The reaction is usually carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to streamline the synthesis process and improve efficiency .
Chemical Reactions Analysis
N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research has shown potential anticancer activity, and it is being investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial properties.
6-chlorobenzothiazole: Exhibits anticancer activity.
2-mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
What sets this compound apart is its unique combination of a benzothiazole ring with a cyclopropane carboxamide group, which enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(6-hydroxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-7-3-4-8-9(5-7)16-11(12-8)13-10(15)6-1-2-6/h3-6,14H,1-2H2,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTGIVUPXPSZMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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